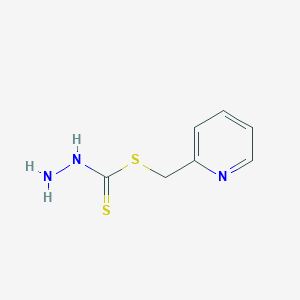![molecular formula C23H18N2O4 B12521876 Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- CAS No. 651748-57-1](/img/structure/B12521876.png)
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to an imidazolidinyl group, further substituted with phenylmethyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoic acid derivatives with imidazolidinone intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to optimize yield and purity. The use of advanced purification methods, such as recrystallization and chromatography, ensures the production of high-quality benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- for various applications.
化学反応の分析
Types of Reactions
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidinyl derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
Phenyl benzoate: A simpler ester derivative of benzoic acid with different chemical properties and applications.
Benzoic acid, 4-(3,5-dioxo-1,2,4-triazol-4-yl):
Uniqueness
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- stands out due to its complex structure, which imparts unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
651748-57-1 |
|---|---|
分子式 |
C23H18N2O4 |
分子量 |
386.4 g/mol |
IUPAC名 |
3-[3-(4-benzylphenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H18N2O4/c26-21-15-24(23(29)25(21)20-8-4-7-18(14-20)22(27)28)19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,27,28) |
InChIキー |
GCTMHRFEWOPDFU-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)CC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


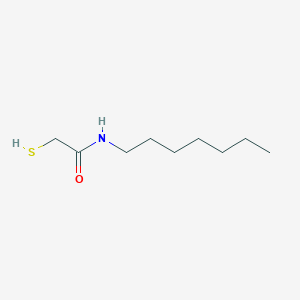
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)

![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
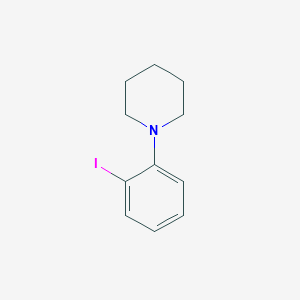
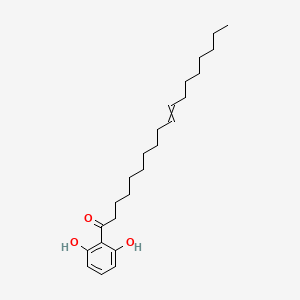
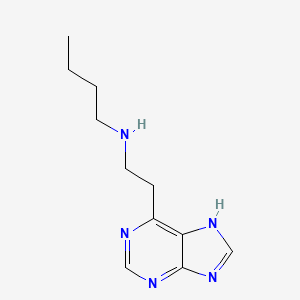
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
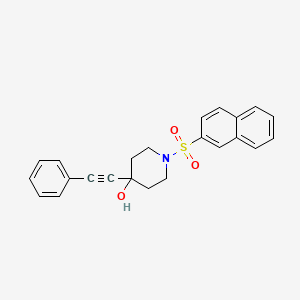
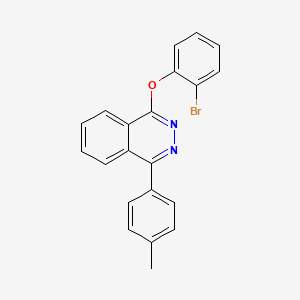
![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
